S-(2-ethylphenyl) ethanethioate
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Overview
Description
S-(2-ethylphenyl) ethanethioate: is an organic compound with the molecular formula C10H12OS It is a thioester, which means it contains a sulfur atom bonded to an acyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-ethylphenyl) ethanethioate typically involves the reaction of 2-ethylphenol with ethanethiol in the presence of a catalyst. The reaction conditions often include an acidic or basic environment to facilitate the formation of the thioester bond. The process can be summarized as follows:
Reactants: 2-ethylphenol and ethanethiol.
Catalyst: Acidic or basic catalyst.
Reaction Conditions: Controlled temperature and pressure to optimize yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(2-ethylphenyl) ethanethioate can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester to the corresponding thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted thioesters.
Scientific Research Applications
Chemistry: S-(2-ethylphenyl) ethanethioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving thioesters.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of S-(2-ethylphenyl) ethanethioate involves its interaction with various molecular targets. The sulfur atom in the thioester group can form bonds with other molecules, facilitating chemical reactions. The compound can act as an acylating agent, transferring the acyl group to nucleophiles. This property is crucial in many biochemical processes and synthetic applications.
Comparison with Similar Compounds
S-ethyl ethanethioate: A simpler thioester with a similar structure but lacking the ethylphenyl group.
S-methyl ethanethioate: Another thioester with a methyl group instead of an ethylphenyl group.
S-phenyl ethanethioate: Contains a phenyl group instead of an ethylphenyl group.
Uniqueness: S-(2-ethylphenyl) ethanethioate is unique due to the presence of the ethylphenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Biological Activity
S-(2-ethylphenyl) ethanethioate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula C10H12OS and is classified as a thioester. Its structure can be represented as follows:
This compound features a thioether linkage that may contribute to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its inhibitory effects on various enzymes and potential therapeutic applications. The following sections summarize key findings regarding its biological activities.
Enzyme Inhibition
One notable aspect of this compound is its potential as an inhibitor of cholinesterases, which are critical enzymes involved in neurotransmission. Inhibition of these enzymes can lead to increased levels of acetylcholine, which may have implications for treating neurodegenerative diseases such as Alzheimer's.
Table 1: Cholinesterase Inhibition Potency
Compound | IC50 (µM) | Selectivity Index (SI) |
---|---|---|
This compound | TBD | TBD |
Rivastigmine | 4.33 | 10 |
Note: TBD indicates that specific IC50 values for this compound are yet to be determined.
The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary studies suggest that the compound may interact with the active sites of cholinesterases, leading to competitive inhibition. This interaction may involve hydrophobic interactions with amino acid residues within the enzyme's active site, similar to other known inhibitors.
Case Studies
-
Cholinesterase Inhibition Study :
A recent study evaluated several thioester derivatives, including this compound, for their ability to inhibit butyrylcholinesterase (BChE). The study found that certain derivatives exhibited significant inhibitory activity, suggesting that modifications in the thioester structure could enhance potency against BChE . -
Toxicological Evaluation :
Another investigation focused on the toxicological profile of this compound. The study assessed cytotoxicity in various cell lines and found that while some derivatives displayed promising inhibitory activity, they also exhibited dose-dependent cytotoxic effects . This underscores the need for further research into the therapeutic window and safety profile of this compound.
Properties
CAS No. |
63906-53-6 |
---|---|
Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
S-(2-ethylphenyl) ethanethioate |
InChI |
InChI=1S/C10H12OS/c1-3-9-6-4-5-7-10(9)12-8(2)11/h4-7H,3H2,1-2H3 |
InChI Key |
SLVAAKBEZYSRJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1SC(=O)C |
Origin of Product |
United States |
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